molecular formula C22H24FN3O5 B4422885 DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE

DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE

Cat. No.: B4422885
M. Wt: 429.4 g/mol
InChI Key: FEMDQVAOOOWHPM-UHFFFAOYSA-N
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Description

DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE is a synthetic organic compound with the molecular formula C18H16FNO5 It is known for its complex structure, which includes a fluorophenyl group, a piperazine ring, and an isophthalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of 4-(4-fluorophenyl)piperazine with an appropriate acylating agent, followed by esterification with dimethyl isophthalate . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a variety of derivative compounds.

Scientific Research Applications

DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorophenyl group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorophenyl-substituted piperazines and isophthalate esters. Examples are:

Uniqueness

What sets DIMETHYL 5-({2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETYL}AMINO)ISOPHTHALATE apart is its specific substitution pattern and the combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

dimethyl 5-[[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O5/c1-30-21(28)15-11-16(22(29)31-2)13-18(12-15)24-20(27)14-25-7-9-26(10-8-25)19-5-3-17(23)4-6-19/h3-6,11-13H,7-10,14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMDQVAOOOWHPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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